Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]-
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Overview
Description
Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]- is a complex organic compound belonging to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in pharmaceuticals, agriculture, and chemical industries. This particular compound is known for its unique structure, which includes two piperazine rings connected by a phenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine derivative . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted piperazine derivatives .
Scientific Research Applications
Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]- involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist at certain neurotransmitter receptors, thereby influencing neurotransmission and producing therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)phenylmethyl]piperazine: Similar in structure but contains a chlorine atom instead of a methyl group.
4-(4-Methyl-1-piperazinyl)aniline: Contains an aniline group instead of a phenylmethyl group.
Uniqueness
Piperazine, 1-methyl-4-[4-[(4-methyl-1-piperazinyl)phenylmethyl]phenyl]- is unique due to its dual piperazine rings connected by a phenylmethyl group, which imparts distinct chemical and biological properties. This structure allows for versatile interactions with various molecular targets, making it valuable in diverse scientific and industrial applications .
Properties
CAS No. |
831226-53-0 |
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Molecular Formula |
C23H32N4 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-methyl-4-[4-[(4-methylpiperazin-1-yl)-phenylmethyl]phenyl]piperazine |
InChI |
InChI=1S/C23H32N4/c1-24-12-16-26(17-13-24)22-10-8-21(9-11-22)23(20-6-4-3-5-7-20)27-18-14-25(2)15-19-27/h3-11,23H,12-19H2,1-2H3 |
InChI Key |
NQMFDMWJBWEDBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4CCN(CC4)C |
Origin of Product |
United States |
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